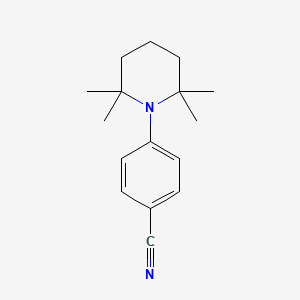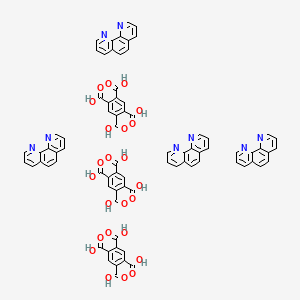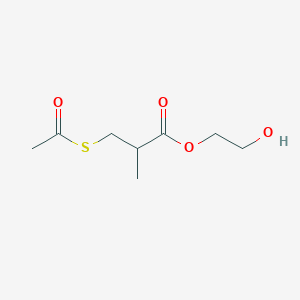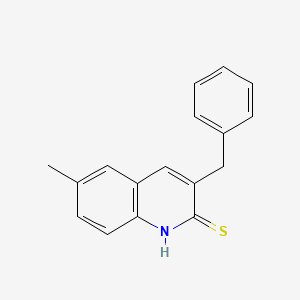
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is a chemical compound known for its stability and unique properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical reactions and industrial applications due to its robust structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzonitrile under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoammonium salts.
Reduction: The compound can be reduced to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodobenzene diacetate and copper catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxoammonium salts.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile involves its ability to stabilize free radicals and participate in redox reactions. The compound can interact with molecular targets such as enzymes and proteins, affecting their activity and function. The pathways involved often include electron transfer processes, where the compound acts as an electron donor or acceptor .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt’s Salt): Used as an oxidizing agent in organic synthesis.
Uniqueness
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is unique due to its specific structure, which combines the stability of the piperidine ring with the reactivity of the benzonitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propiedades
Número CAS |
923031-70-3 |
|---|---|
Fórmula molecular |
C16H22N2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
4-(2,2,6,6-tetramethylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C16H22N2/c1-15(2)10-5-11-16(3,4)18(15)14-8-6-13(12-17)7-9-14/h6-9H,5,10-11H2,1-4H3 |
Clave InChI |
LBZKODYTZFDRFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1C2=CC=C(C=C2)C#N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)

![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)



![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)



![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
